Technical Documentation Center

1-phenyl-1H-pyrazole-4-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-phenyl-1H-pyrazole-4-sulfonamide
  • CAS: 60729-96-6

Core Science & Biosynthesis

Foundational

Structural Properties, Characterization, and Pharmacological Applications of 1-Phenyl-1H-pyrazole-4-sulfonamide: A Technical Whitepaper

Executive Summary In the rational design of metalloenzyme inhibitors, the selection of an appropriate molecular scaffold is paramount to achieving both target affinity and isoform selectivity. As a Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of metalloenzyme inhibitors, the selection of an appropriate molecular scaffold is paramount to achieving both target affinity and isoform selectivity. As a Senior Application Scientist, I approach the characterization of 1-phenyl-1H-pyrazole-4-sulfonamide not merely as a chemical entity, but as a highly tunable pharmacophore. This whitepaper dissects the structural properties, self-validating synthesis protocols, and analytical characterization of this scaffold, providing a comprehensive guide for researchers engaged in drug discovery.

The Pyrazole-Sulfonamide Scaffold in Medicinal Chemistry

The architectural brilliance of 1-phenyl-1H-pyrazole-4-sulfonamide lies in its dual-component nature. The 1-phenyl-1H-pyrazole core provides a rigid, planar, and lipophilic framework that effectively anchors the molecule within hydrophobic enzyme pockets. Concurrently, the primary sulfonamide group (-SO₂NH₂) positioned at C4 acts as a potent zinc-binding group (ZBG).

This specific structural combination is highly effective in targeting metalloenzymes. For instance, the primary sulfonamide is strictly required for prosthetic zinc coordination in 1[1]. Similarly, derivatives of this scaffold have demonstrated profound efficacy as 2, where the sulfonamide coordinates to the Zn²⁺ atom of the metalloprotease, preventing the cleavage of MAPKK family proteins and protecting macrophages from cell death[2].

BindingMechanism Ligand Pyrazole-4-sulfonamide (Pharmacophore) Zinc Catalytic Zn2+ (Metalloenzyme Core) Ligand->Zinc -SO2NH2 Coordination (Primary ZBG) Water Catalytic Water (Displaced) Zinc->Water Displaces Inhibition Enzyme Inhibition (Therapeutic Effect) Zinc->Inhibition Blocks Substrate Access

Figure 1: Mechanism of metalloenzyme inhibition via zinc coordination.

Physicochemical and Structural Properties

Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior. X-ray crystallographic analyses of related pyrazole-fused systems reveal that the sulfonamide nitrogen adopts a tetrahedral geometry, which is mechanistically critical for its ability to displace catalytic water molecules and establish hydrogen bonds with active-site residues (e.g., Thr199 in hCA)[3].

Table 1: Physicochemical & Structural Parameters

ParameterValueMechanistic Implication
Molecular Weight 223.25 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
Chemical Formula C₉H₉N₃O₂SEstablishes the core atomic framework.
CLogP ~1.40Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
H-Bond Donors 1 (-NH₂)Critical for hydrogen bonding with active-site residues.
H-Bond Acceptors 4 (N, O atoms)Facilitates secondary dipole interactions within the target binding pocket.

Synthesis Workflow: Regiospecific Sulfochlorination

The synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide relies on the innate electronic properties of the pyrazole ring. The C4 position is the most electron-rich site, dictating the regiospecificity of electrophilic aromatic substitution.

Self-Validating Protocol: Direct Sulfochlorination and Amination

Objective: Synthesize 1-phenyl-1H-pyrazole-4-sulfonamide with high regiospecificity and yield.

Step 1: Electrophilic Attack & Chlorination

  • Action: In a dry, round-bottom flask under an inert argon atmosphere, carefully add chlorosulfonic acid (ClSO₃H, 10 equiv.) to 1-phenyl-1H-pyrazole (1 equiv.) at 0°C. Subsequently, add thionyl chloride (SOCl₂, 1.1 equiv.) dropwise and heat the mixture to 70°C for 12-24 hours.

  • Causality: The initial protonation is highly exothermic, requiring strict thermal control to prevent charring. ClSO₃H acts as both the solvent and the electrophile. SOCl₂ is critical here; it shifts the equilibrium forward by converting any reversibly formed sulfonic acid byproduct into the desired, highly reactive sulfonyl chloride[1].

  • Validation Checkpoint 1: Quench a 0.1 mL reaction aliquot in methanol to form the stable methyl sulfonate ester. Analyze via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material (Rf ~0.6) and the appearance of a new, lower Rf spot validates complete electrophilic substitution at C4.

Step 2: Quenching & Amination

  • Action: Cool the mixture to room temperature, pour it over crushed ice, and extract the intermediate with dichloromethane (DCM). Concentrate in vacuo, dissolve the crude sulfonyl chloride in acetone, and add aqueous ammonia (NH₃, 20 equiv.). Stir at 50°C for 1 hour.

  • Causality: Acetone provides a miscible organic phase that prevents the hydrolysis of the sulfonyl chloride back to sulfonic acid. The vast excess of ammonia acts simultaneously as the nucleophile and the acid scavenger (forming NH₄Cl), driving the amidation to completion[1].

  • Validation Checkpoint 2: A crude ¹H NMR of the concentrated organic phase must show the disappearance of the highly deshielded C4 pyrazole proton, confirming substitution.

Step 3: Purification

  • Action: Concentrate the mixture, disperse in water, filter the fine precipitate, and recrystallize from isopropyl alcohol.

SynthesisWorkflow A 1-Phenyl-1H-pyrazole (Starting Material) B Sulfochlorination ClSO3H (10 eq), SOCl2 (1.1 eq) 70°C, 12-24h A->B Electrophilic Aromatic Substitution (C4) C 1-Phenyl-1H-pyrazole-4-sulfonyl chloride (Reactive Intermediate) B->C D Amination aq. NH3 (20 eq), Acetone 50°C, 1h C->D Nucleophilic Acyl Substitution E 1-Phenyl-1H-pyrazole-4-sulfonamide (Target Compound) D->E

Figure 2: Regiospecific synthesis workflow of 1-phenyl-1H-pyrazole-4-sulfonamide.

Analytical Characterization Methodologies

Robust characterization ensures structural integrity before advancing to biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent Selection Causality: DMSO-d₆ is the mandatory solvent of choice. Sulfonamides exhibit strong intermolecular hydrogen bonding, limiting their solubility in less polar solvents like CDCl₃. More importantly, DMSO-d₆ prevents rapid proton exchange with trace water, allowing the primary -SO₂NH₂ protons to be observed clearly[1].

  • Diagnostic Signals:

    • The pyrazole C3-H and C5-H protons appear as distinct, highly deshielded singlets in the 8.0–9.0 ppm range due to the electron-withdrawing nature of the adjacent sulfonyl group.

    • The primary sulfonamide (-SO₂NH₂) presents as a broad, exchangeable singlet integrating to 2H around 7.2–7.5 ppm[1].

Pharmacological Profiling & Quantitative Data

The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold has been extensively profiled against various biological targets. The table below summarizes the quantitative inhibitory landscape of this scaffold and its direct derivatives.

Table 2: Pharmacological Profiling (Representative Data for Scaffold Derivatives)

Target MetalloenzymeApplication AreaTypical Inhibitory RangeStructural Requirement
Human Carbonic Anhydrase (hCA II) Glaucoma, Diuretics10 – 50 nM (K_i)Unsubstituted primary sulfonamide is strictly required for Zn²⁺ binding[1].
Anthrax Lethal Factor (LF) Toxin Neutralization3.0 – 19.0 μM (IC₅₀)Bulky lipophilic substituents on the phenyl ring enhance hydrophobic pocket fit[2].
Gram-Positive Bacteria Antimicrobial Therapy16 – 64 μg/mL (MIC)N-alkylation of the sulfonamide modulates cell wall penetration and efficacy[4].

References

  • Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors Source: National Institutes of Health (NIH) URL:[Link]

  • Mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: Semantic Scholar URL:[Link]

  • Structural identity of pyrazolyl sulphonamide derivatives tested against selected Gram-positive bacteria Source: ResearchGate URL:[Link]

  • N,N-Dialkyl-N'-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Part XII. Synthesis and Reactivity of the Pyrazolo[3,4-e][1,2,4]thiadiazine Ring System Source: CSIRO Publishing URL:[Link]

Sources

Exploratory

Mechanism of Action of 1-Phenyl-1H-Pyrazole-4-Sulfonamide Derivatives: A Dual-Targeting Paradigm in Oncology

Executive Summary The 1-phenyl-1H-pyrazole-4-sulfonamide core represents a highly versatile and potent pharmacophore in modern drug discovery. Historically recognized for its robust inhibition of metalloenzymes—specifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-phenyl-1H-pyrazole-4-sulfonamide core represents a highly versatile and potent pharmacophore in modern drug discovery. Historically recognized for its robust inhibition of metalloenzymes—specifically tumor-associated Carbonic Anhydrases (CAs)—recent structural biology advances have unveiled a profound secondary mechanism: these derivatives can act as "molecular glues" for targeted protein degradation[1]. By bridging the gap between traditional enzymatic antagonism and cutting-edge induced proximity paradigms, 1-phenyl-1H-pyrazole-4-sulfonamides offer a dual-axis approach to targeting intractable malignancies.

This technical guide dissects the causality, structural basis, and experimental validation of both mechanisms, providing a comprehensive framework for researchers and drug development professionals.

Axis I: Metalloenzyme Inhibition (The Carbonic Anhydrase Pathway)

Causality and Structural Basis

The primary sulfonamide moiety ( −SO2​NH2​ ) is the quintessential Zinc-Binding Group (ZBG)[2]. In the hypoxic tumor microenvironment, the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway heavily upregulates transmembrane Carbonic Anhydrase isoforms IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ), acidifying the extracellular space to promote tumor invasion while maintaining a neutral intracellular pH for survival.

The Causality of Inhibition: The sulfonamide group possesses a pKa of approximately 7.0 to 8.0. At physiological pH, a significant fraction exists as the deprotonated sulfonamidate anion ( −SO2​NH− ). This anion acts as a potent nucleophile, displacing the zinc-bound water/hydroxide ion in the deep catalytic cleft of the CA active site[2]. By coordinating directly with the Zn2+ ion in a tetrahedral geometry (alongside three histidine residues), the sulfonamide completely halts the enzyme's catalytic cycle.

The "Tail Approach" for Isoform Selectivity: While the sulfonamide anchors the molecule, the 1-phenyl-1H-pyrazole moiety acts as the "tail." The CA active site is amphiphilic, featuring a hydrophobic half (lined by residues like Val121, Val143, Leu198) and a hydrophilic half (Thr200, Pro201). By tuning the substituents on the pyrazole ring (e.g., 3,5-dimethylation) and the phenyl ring, researchers can exploit these sub-pockets[3]. The rigid, planar nature of the pyrazole core projects the phenyl ring deep into the hydrophobic pocket of tumor-associated hCA IX, achieving nanomolar selectivity over the ubiquitous, off-target cytosolic isoforms (hCA I and II)[2].

CA9_Pathway HIF1A Hypoxia (HIF-1α) CA9 CA IX Expression HIF1A->CA9 Upregulates Tumor_Survival Tumor Survival (pH Regulation) CA9->Tumor_Survival Catalyzes CO2 hydration Drug 1-phenyl-1H-pyrazole- 4-sulfonamide Zn_Coord Zn2+ Coordination (Catalytic Cleft) Drug->Zn_Coord Binds Inhibition CA IX Inhibition Zn_Coord->Inhibition Blocks active site Inhibition->CA9 Antagonizes

Fig 1. Mechanism of CA IX inhibition by pyrazole-4-sulfonamides disrupting tumor pH regulation.

Axis II: Molecular Glue Degraders (The DCAF15-RBM39 Pathway)

Causality and Structural Basis

Beyond CA inhibition, specific aryl sulfonamides (such as Indisulam and structurally optimized pyrazole-4-sulfonamides) exhibit potent antiproliferative activity independent of metalloenzyme antagonism[3]. This is driven by their ability to act as "molecular glues" within the ubiquitin-proteasome system (UPS)[1].

The Induced Proximity Mechanism: Unlike PROTACs, which are large, bivalent molecules, pyrazole-4-sulfonamides are monovalent low-molecular-weight compounds. They bind directly to the DCAF15 E3 ligase substrate receptor[4]. The binding of the sulfonamide alters the surface topography of DCAF15, creating a highly specific, composite "neo-surface."

This neo-surface recruits the RNA Recognition Motif 2 (RRM2) of the splicing factor RBM39 (and its paralog RBM23)[1]. Neither the drug nor the E3 ligase has a high affinity for RBM39 independently; the ternary complex is strictly cooperative.

Downstream Consequences: Once the ternary complex (DCAF15–Sulfonamide–RBM39) is formed, the CUL4-RING ligase complex rapidly polyubiquitinates the N-terminus of RBM39, marking it for degradation by the 26S proteasome[4]. Because RBM39 is a critical pre-mRNA splicing factor, its rapid depletion causes widespread intron retention, exon skipping, and the generation of aberrant transcripts, ultimately triggering selective apoptosis in hematopoietic and lymphoid cancer lineages[1].

RBM39_Degradation Drug Pyrazole-4-Sulfonamide (Molecular Glue) Ternary Ternary Complex [DCAF15 - Drug - RBM39] Drug->Ternary Recruits DCAF15 DCAF15 (E3 Ligase Receptor) DCAF15->Ternary Binds RBM39 RBM39 (Splicing Factor) RBM39->Ternary Binds Ubiquitin Polyubiquitination Ternary->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for

Fig 2. Aryl sulfonamides act as molecular glues, recruiting RBM39 to DCAF15 for degradation.

Quantitative Data & Structure-Activity Relationship (SAR)

The dual mechanisms of pyrazole-4-sulfonamides require careful SAR tuning. Modifications to the 1-phenyl ring and the 3,5-positions of the pyrazole core drastically shift the compound's profile from a pure CA inhibitor to a potent DCAF15 molecular glue.

Table 1: Representative SAR profile of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives across dual targets.

Substitution PatternhCA II Ki​ (nM)hCA IX Ki​ (nM)CA IX Selectivity RatioRBM39 Degradation DC50​ (nM)Primary Mechanism Dominance
Unsubstituted Core125.045.0~2.7x>10,000Pan-CA Inhibitor
3,5-Dimethyl850.012.5~68x>5,000Selective CA IX Inhibitor
1-(4-Chlorophenyl)-3,5-Dimethyl1,200.08.0~150x850Selective CA IX Inhibitor
1-(3-Chloro-1H-indolyl) analog45.015.0~3x25Molecular Glue (RBM39)
Halogenated Phenyl + N-Alkyl>5,000>1,000N/A12Potent Molecular Glue

Note: Data synthesized from structural profiling trends to illustrate the divergence in target affinity based on steric bulk and halogen bonding[2][3].

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of these compounds requires self-validating assay systems that independently confirm target engagement and functional consequence.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics (CA Inhibition)

This protocol measures the exact catalytic inhibition of hCA IX by monitoring the rate of proton generation during CO2​ hydration. It is a self-validating system because the use of an uncatalyzed baseline ensures that the observed rate drop is strictly enzyme-dependent.

  • Reagent Preparation: Prepare a saturated CO2​ solution (approx. 17 mM) in pure water at 20°C. Prepare a buffer solution containing 10 mM HEPES (pH 7.4), 0.1 M Na2​SO4​ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the pyrazole-4-sulfonamide derivative (0.1 nM to 10 μ M) for 15 minutes at room temperature to allow for complete Zn-coordination.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the CO2​ solution and the Enzyme-Inhibitor-Buffer solution.

  • Kinetic Readout: Monitor the absorbance of Phenol Red at 558 nm. The hydration of CO2​ produces H+ , dropping the pH and changing the indicator's absorbance.

  • Data Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to derive the Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Ternary Complex Formation and Degradation Assay (Molecular Glue Validation)

To prove the compound acts as a molecular glue rather than a traditional inhibitor, one must demonstrate drug-dependent physical proximity between DCAF15 and RBM39, followed by target depletion[4].

  • NanoBRET Proximity Assay (Target Engagement):

    • Transfect HEK293T cells with plasmids encoding HaloTag-DCAF15 and NanoLuc-RBM39.

    • After 24 hours, treat cells with the HaloTag NanoBRET fluorophore ligand.

    • Add the pyrazole-4-sulfonamide derivative in a dose-response format (1 nM to 10 μ M).

    • Measure the BRET ratio (emission at 618 nm / 460 nm). An increase in the BRET signal strictly validates the drug-induced ternary complex formation.

  • Western Blot Degradation Assay (Functional Consequence):

    • Plate HCT116 colorectal cancer cells and treat with the derivative for 6, 12, and 24 hours.

    • As a control, co-treat a parallel set of cells with the drug and 1 μ M MG132 (a proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor that blocks CRL ligases).

    • Lyse cells and perform SDS-PAGE. Probe with anti-RBM39 and anti-GAPDH (loading control) antibodies.

    • Self-Validation: If RBM39 is depleted by the drug alone, but rescued by MG132 or MLN4924, it definitively proves that the mechanism of action is UPS-mediated targeted protein degradation.

References

  • Kalinin, S., Supuran, C. T., Krasavin, M., et al. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[Link]

  • Han, T., Goralski, M., Gaskill, N., et al. "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15." Science, 2017.[Link]

  • Mahesh, P., Akshinthala, P., Katari, N. K., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 2023.[Link]

  • Bussiere, D. E., et al. "Network-driven identification of indisulam neo-substrates for targeted protein degradation." bioRxiv, 2024.[Link]

Sources

Foundational

In vitro metabolic stability of 1-phenyl-1H-pyrazole-4-sulfonamide

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-Phenyl-1H-pyrazole-4-sulfonamide Foreword: A Senior Application Scientist's Perspective In the landscape of drug discovery and development, understandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-Phenyl-1H-pyrazole-4-sulfonamide

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a critical determinant of its therapeutic potential. A molecule with poor metabolic stability may never achieve the necessary exposure to exert its pharmacological effect, or it could produce metabolites with undesirable safety profiles. This guide is designed for the discerning researcher—the scientist who seeks not just a protocol, but a foundational understanding of how to robustly assess the metabolic stability of a novel chemical entity, using 1-phenyl-1H-pyrazole-4-sulfonamide as our focal point.

Our approach is built on a philosophy of self-validating systems. Every control, every parameter, and every analytical step is chosen to ensure the data generated is not only accurate but also unequivocally trustworthy. We will delve into the causality behind our experimental choices, moving beyond the "how" to master the "why," thereby empowering you to troubleshoot, adapt, and innovate in your own laboratory settings.

Scientific Foundation: The Principles of Metabolic Clearance

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to chemically modify foreign compounds (xenobiotics), rendering them more water-soluble for excretion.[1] This process is broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. The most significant enzyme superfamily responsible for these transformations is the Cytochrome P450 (CYP) system.[1][2] For sulfonamide-containing compounds like our subject molecule, CYP-mediated oxidation is a highly probable metabolic pathway.[2][3][4]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), further increasing their polarity.

In vitro metabolic stability assays are designed to model these processes, providing a quantitative measure of how susceptible a compound is to enzymatic degradation. The most common and foundational of these is the liver microsomal stability assay, which primarily assesses Phase I metabolism.[5][6]

The Liver Microsomal Stability Assay: A First-Line Assessment

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[1] They are a rich source of Phase I enzymes, particularly CYPs, making them an efficient and cost-effective model for initial metabolic screening.[1][6] The assay measures the rate of disappearance of the parent compound over time when incubated with microsomes and a necessary cofactor, NADPH.[1][5]

Core Principle & Experimental Workflow

The fundamental premise is that a metabolically unstable compound will be rapidly consumed by the enzymes present in the liver microsomes. By monitoring its concentration at several time points, we can determine the compound's intrinsic clearance (CLint)—a measure of the inherent metabolic capacity of the liver for that specific compound.[6][7]

G cluster_prep Preparation cluster_reaction Incubation & Reaction cluster_analysis Analysis A Test Compound Stock (1-phenyl-1H-pyrazole-4-sulfonamide) B Pooled Liver Microsomes (Human, Rat, etc.) E Pre-incubation (Microsomes + Compound + Buffer) @ 37°C A->E C NADPH Cofactor Solution (Regenerating System) B->E D Phosphate Buffer (pH 7.4) F Initiate Reaction (Add NADPH) C->F D->E E->F G Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) F->G H Quench Reaction (Cold Acetonitrile + Internal Standard) G->H I Protein Precipitation (Centrifugation) H->I J Supernatant Collection I->J K LC-MS/MS Analysis J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each component and control has a specific purpose to ensure the integrity of the final data.

2.2.1 Reagents and Materials

  • 1-phenyl-1H-pyrazole-4-sulfonamide (Test Compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil or Testosterone; high clearance)

  • Negative Control Compound (e.g., Warfarin; low clearance)

  • Internal Standard (IS) (e.g., a structurally similar but chromatographically distinct compound like Celecoxib)

  • Acetonitrile (ACN), HPLC-grade, chilled to -20°C

  • 96-well incubation and collection plates

  • Incubating shaker or water bath at 37°C

2.2.2 Step-by-Step Methodology

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound, positive control, and negative control in DMSO.

    • Prepare the working solutions by diluting the stock solutions with buffer. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

    • Thaw the pooled liver microsomes on ice. Prepare a microsomal suspension in the phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound, positive control, or negative control to their respective wells.

    • Add the liver microsome suspension to all wells. The final protein concentration is critical and should be consistent (e.g., 0.5 mg/mL).[1][5]

    • Crucial Control (Trustworthiness): Prepare a set of wells for a "minus-cofactor" (-NADPH) control for the test compound. This control ensures that any observed compound loss is due to NADPH-dependent enzymatic activity and not chemical instability or non-specific binding.[1]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH control wells, to which buffer is added instead). This marks the T=0 time point.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of chilled (-20°C) acetonitrile with the internal standard.

    • Causality: The cold acetonitrile serves two purposes: it immediately stops the enzymatic reaction, and it precipitates the microsomal proteins, which would otherwise interfere with the subsequent analysis.[1]

  • Sample Processing:

    • Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate for analysis.

Data Summary Table

All quantitative parameters should be clearly defined and recorded.

ParameterRecommended ValueRationale
Test Compound Conc.1 µMLow enough to be under Km, ensuring first-order kinetics.
Microsome Protein Conc.0.5 mg/mLBalances sufficient enzyme activity with minimizing non-specific binding.[1][5]
Incubation Temperature37°CMimics physiological temperature for optimal enzyme activity.[1]
Time Points (min)0, 5, 15, 30, 45, 60Provides sufficient data points to accurately determine the degradation slope.[5]
CofactorNADPH (regenerating)Ensures a constant supply of the necessary cofactor for CYP enzymes.
Final DMSO Conc.≤ 0.5%Minimizes solvent-induced inhibition of metabolic enzymes.

Analytical Quantification: The Power of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[6][7] Its high sensitivity and selectivity allow for the precise measurement of the parent compound even after significant metabolism has occurred.

Sample Preparation & Extraction

The protein precipitation step described in the protocol is a form of "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample cleanup, suitable for high-throughput screening.[8][9]

Typical LC-MS/MS Parameters

While exact parameters must be optimized for 1-phenyl-1H-pyrazole-4-sulfonamide, the following provides an authoritative starting point for method development based on similar sulfonamide structures.[9][10][11]

ParameterExample Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 3 minutes
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition Parent Ion (Q1) → Fragment Ion (Q3) (To be determined experimentally)

Data Analysis and Interpretation: From Raw Data to Intrinsic Clearance

The output from the LC-MS/MS is a peak area for the test compound and the internal standard at each time point. The ratio of these peak areas is used to calculate the percentage of the parent compound remaining.

Data Analysis Workflow

G A LC-MS/MS Peak Area Ratios (Analyte/IS) B Calculate % Remaining vs. T=0 A->B C Plot ln(% Remaining) vs. Time B->C D Linear Regression (Determine Slope, k) C->D E Calculate Half-Life (t½) t½ = 0.693 / |k| D->E F Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (mL incubation / mg microsomes) D->F

Caption: Workflow for calculating metabolic stability parameters.

Calculations
  • Determine % Remaining:

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Calculate Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of this line (k) is the rate constant of elimination.

    • t½ (min) = 0.693 / |k|[6]

  • Calculate Intrinsic Clearance (CLint):

    • This calculation normalizes the rate of metabolism to the amount of enzyme (microsomal protein) used.[6]

    • CLint (µL/min/mg) = (Volume of incubation in µL / mg of microsomal protein) * (0.693 / t½)

Sample Data and Interpretation
Time (min)% Remaining (Test Compound)% Remaining (-NADPH Control)% Remaining (Positive Control)
0100100100
5859855
15589915
303197<5
451598<1
60796<1

Interpretation:

  • Test Compound: Shows significant, time-dependent degradation.

  • -NADPH Control: Shows minimal loss, confirming the degradation is enzyme- and cofactor-dependent. This is the hallmark of a trustworthy assay.[1]

  • Positive Control: Degrades rapidly, confirming the microsomal preparation and assay conditions are valid.

From this data, one would classify 1-phenyl-1H-pyrazole-4-sulfonamide as having moderate to high metabolic liability in this system, warranting further investigation.

Advanced & Complementary Assays

While the microsomal assay is an excellent starting point, a comprehensive metabolic assessment often requires additional studies.

  • Hepatocyte Stability Assays: Using intact liver cells (hepatocytes) provides a more complete picture, as these systems contain both Phase I and Phase II enzymes, as well as active transporters.[7][12] A comparison of stability in microsomes versus hepatocytes can indicate the involvement of non-CYP or Phase II metabolic pathways.

  • Metabolite Identification: The same LC-MS/MS analytical run can be used in a "full scan" or "product ion scan" mode to identify the major metabolites being formed. This is crucial for understanding potential safety liabilities or identifying active metabolites.

  • Regulatory Context: Data from these in vitro studies are a cornerstone of preclinical drug development packages submitted to regulatory bodies like the FDA and EMA.[13][14] They inform decisions about progressing a compound and are used to anticipate potential drug-drug interactions.[15][16]

Conclusion

The assessment of in vitro metabolic stability is a foundational pillar of modern drug discovery. By employing a robust, self-validating microsomal stability assay coupled with sensitive LC-MS/MS analytics, researchers can gain critical insights into the metabolic fate of novel compounds like 1-phenyl-1H-pyrazole-4-sulfonamide. This guide provides not just a protocol, but a comprehensive framework for generating high-quality, trustworthy data. Understanding the principles, the causality behind each step, and the proper interpretation of results empowers scientists to make informed decisions, efficiently advancing the most promising therapeutic candidates toward the clinic.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Available at: [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Talanta. Available at: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • An evaluation of the latest in vitro tools for drug metabolism studies. Semantic Scholar. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]

  • A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. Available at: [Link]

  • In vitro test methods for metabolite identification: A review. ResearchGate. Available at: [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. Available at: [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available at: [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent. Available at: [Link]

  • Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PMC. Available at: [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Ovid. Available at: [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. ResearchGate. Available at: [Link]

  • Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview. Medical Journal of Malaysia. Available at: [Link]

  • A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. Corning. Available at: [Link]

  • Guideline on the investigation of drug interactions. EMA. Available at: [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Available at: [Link]

  • Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. PMC - NIH. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC. Available at: [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. Available at: [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Protocol for the Synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide

An Application Note for the Synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide, a heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole nucleus and the sulfonamide functional group are prominent pharmacophores found in a wide array of therapeutic agents.[1][2][3] This guide details the synthesis starting from the commercially available 1-phenyl-1H-pyrazole. The methodology involves an initial electrophilic chlorosulfonation at the C4 position of the pyrazole ring, followed by nucleophilic substitution with ammonia to yield the target sulfonamide. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, safety protocols, and characterization guidelines.

Introduction: The Scientific Rationale

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold combines two privileged fragments. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, known for a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[4] Similarly, the sulfonamide group (-SO₂NH₂) is a critical component in drugs ranging from antibacterials to diuretics and anticonvulsants. The strategic combination of these two moieties offers a promising avenue for developing new chemical entities with unique pharmacological profiles.

The synthetic route described herein is a robust and well-established pathway.[5] It hinges on the reactivity of the pyrazole ring towards electrophilic substitution.

  • Step 1: Chlorosulfonation. 1-phenylpyrazole reacts with chlorosulfonic acid in an electrophilic aromatic substitution reaction. The C4-position of the 1-phenylpyrazole nucleus is the principal site of substitution, a result of the directing effects of the ring nitrogens and the phenyl group.[5] This step yields the key intermediate, 1-phenyl-1H-pyrazole-4-sulfonyl chloride.

  • Step 2: Ammonolysis. The highly reactive sulfonyl chloride intermediate is then treated with an ammonia source. Ammonia acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride to form the stable sulfonamide N-S bond.[6]

This protocol has been designed to be self-validating, incorporating in-process checks like Thin-Layer Chromatography (TLC) to ensure reaction completion at each stage.

Overall Reaction Scheme

(Image depicting the two-step synthesis from 1-phenyl-1H-pyrazole to 1-phenyl-1H-pyrazole-4-sulfonamide)

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
1-phenyl-1H-pyrazoleReagent Grade, ≥98%Sigma-AldrichStarting material.
Chlorosulfonic Acid (HSO₃Cl)Reagent Grade, ≥99%Sigma-AldrichExtremely corrosive. Handle with extreme care in a fume hood.
Chloroform (CHCl₃)Anhydrous, ≥99%Fisher ScientificSolvent for chlorosulfonation.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for ammonolysis.
Ammonium Hydroxide (NH₄OH)28-30% solutionVWRAmmonia source for sulfonamide formation.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Soln.LabChemUsed for neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent.
Ethyl AcetateACS GradeFisher ScientificSolvent for extraction and TLC.
HexanesACS GradeFisher ScientificSolvent for TLC and purification.
Deionized WaterN/AIn-houseUsed for workup procedures.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.

Experimental Protocol: Step-by-Step Synthesis

Part A: Synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride

Rationale: This step introduces the sulfonyl chloride group onto the pyrazole ring. Chlorosulfonic acid serves as both the reagent and a powerful dehydrating agent. The reaction is performed at low temperature initially to control the highly exothermic addition, and then heated to drive the substitution to completion. [5][7]

  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Initial Charging: Charge the flask with 1-phenyl-1H-pyrazole (10.0 g, 69.4 mmol) and anhydrous chloroform (60 mL). Stir the mixture to obtain a clear solution.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (24.2 g, 14.6 mL, 208 mmol, 3.0 equiv) dropwise via the dropping funnel over a period of 45-60 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent undesirable side reactions. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 60 °C) and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress using TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material spot should disappear and a new, lower Rf spot corresponding to the product should appear.

  • Workup & Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a separate beaker with vigorous stirring. Safety: This quenching step is highly exothermic and will release HCl gas; ensure it is performed deep within a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (chloroform) layer. Extract the aqueous layer twice more with chloroform (2 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash them sequentially with cold deionized water (100 mL) and saturated sodium bicarbonate solution (100 mL) to remove residual acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is 1-phenyl-1H-pyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of 1-phenyl-1H-pyrazole-4-sulfonamide

Rationale: This step converts the reactive sulfonyl chloride into the stable sulfonamide via nucleophilic attack by ammonia. Dichloromethane is an excellent solvent that is inert to the reaction conditions. An excess of ammonia ensures the complete conversion of the sulfonyl chloride. [1][7]

  • Setup: Dissolve the crude 1-phenyl-1H-pyrazole-4-sulfonyl chloride (assuming ~69.4 mmol theoretical yield) in anhydrous dichloromethane (100 mL) in a 500 mL Erlenmeyer flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: While stirring vigorously, slowly add concentrated ammonium hydroxide solution (28%, ~50 mL) dropwise. A white precipitate will form.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) until the sulfonyl chloride spot has been completely consumed.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add deionized water (100 mL) and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation & Purification: Filter the mixture and remove the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-phenyl-1H-pyrazole-4-sulfonamide as a white or off-white solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Ammonolysis cluster_purification Purification Start 1-phenyl-1H-pyrazole in CHCl3 Intermediate 1-phenyl-1H-pyrazole-4-sulfonyl chloride Start->Intermediate  1. HSO3Cl (dropwise, 0°C)  2. Reflux (60°C, 4h) FinalProduct 1-phenyl-1H-pyrazole-4-sulfonamide (Crude) Intermediate->FinalProduct  1. NH4OH (aq), DCM  2. Stir (RT, 16h) Purified Pure Product FinalProduct->Purified Recrystallization (Ethanol/Water)

Caption: Synthetic workflow for 1-phenyl-1H-pyrazole-4-sulfonamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the phenyl protons and the two distinct pyrazole ring protons. The sulfonamide -NH₂ protons may appear as a broad singlet.

  • ¹³C NMR: Signals should correspond to all unique carbon atoms in the structure.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and strong asymmetric and symmetric S=O stretching of the sulfonamide group (typically around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹). [7][8]* Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (C₉H₉N₃O₂S, MW: 223.25 g/mol ).

Safety and Handling

  • Chlorosulfonic Acid: This reagent is extremely corrosive, a strong oxidizing agent, and reacts violently with water, releasing toxic HCl gas. Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves. Have a sodium bicarbonate solution ready for neutralizing spills.

  • Chlorinated Solvents: Chloroform and dichloromethane are suspected carcinogens and are harmful if inhaled or absorbed through the skin. All operations involving these solvents should be conducted in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26399–26413. Available from: [Link]

  • Mahesh, P., Akshinthala, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available from: [Link]

  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Oriental Journal of Chemistry, 34(2). Available from: [Link]

  • Khan, I., Zaib, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available from: [Link]

  • Tantawy, A. S., El-Malah, A. A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Brain, E. G., & Finar, I. L. (1958). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 1-phenyl-1h-pyrazole-4-sulfonyl chloride. PubChem. Available from: [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem., 4(3), 565-572. Available from: [Link]

  • Tucker, J. W., & Narayanam, J. M. R. (2017). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available from: [Link]

Sources

Application

Using 1-phenyl-1H-pyrazole-4-sulfonamide as a building block in medicinal chemistry

Application Note: 1-Phenyl-1H-pyrazole-4-sulfonamide as a Privileged Scaffold in Medicinal Chemistry Strategic Rationale & Mechanistic Causality In contemporary drug discovery, the design of highly selective enzyme inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Phenyl-1H-pyrazole-4-sulfonamide as a Privileged Scaffold in Medicinal Chemistry

Strategic Rationale & Mechanistic Causality

In contemporary drug discovery, the design of highly selective enzyme inhibitors often relies on the strategic combination of established pharmacophores. 1-phenyl-1H-pyrazole-4-sulfonamide (CAS: 60729-96-6) has emerged as a highly versatile building block, offering a dual-pharmacophore system that bridges robust metal-coordination chemistry with tunable hydrophobic interactions[1].

The structural logic behind utilizing this specific building block is rooted in its bipartite nature:

  • The Sulfonamide Moiety (Zinc-Binding Group): Primary and secondary sulfonamides are classic Zinc-Binding Groups (ZBGs). In metalloenzymes such as Carbonic Anhydrase (CA) or Anthrax Lethal Factor (LF), the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule required for catalysis[2][3].

  • The 1-Phenyl-1H-pyrazole Core (Steric & Electronic Tuning): The pyrazole ring is a planar, nitrogen-rich aromatic system capable of diverse π-π and hydrogen-bonding interactions. The N1-phenyl substitution provides critical steric bulk that occupies adjacent hydrophobic pockets in target enzymes, driving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA I/II)[3][4].

Mechanism Z Catalytic Zn2+ Ion (Target Enzyme) S Sulfonamide Group (-SO2NH-) S->Z Coordinates P Pyrazole Ring (Hydrogen Bonding) P->S Scaffold Ph N-Phenyl Ring (Hydrophobic Pocket) Ph->P N1-Substitution

Mechanistic binding model of 1-phenyl-1H-pyrazole-4-sulfonamide in metalloprotease active sites.

Synthetic Strategy: From Core to Library

The synthesis of pyrazole-4-sulfonamide derivatives relies on the regiospecific electrophilic aromatic substitution of the pyrazole core. The C4 position of 1-phenyl-1H-pyrazole is the most electron-rich and sterically accessible site, making it ideal for direct sulfochlorination[4].

Causality in Reagent Selection:

  • Chlorosulfonic Acid (ClSO₃H) & Thionyl Chloride (SOCl₂): Chlorosulfonic acid introduces the sulfonic acid group. However, sulfonic acids are difficult to isolate and unreactive toward amines. The addition of SOCl₂ acts as a chlorinating agent, converting any intermediate sulfonic acid into the highly reactive sulfonyl chloride in situ, thereby maximizing the yield of the electrophilic intermediate[1][4].

  • N,N-Diisopropylethylamine (DIPEA): During the subsequent amine coupling, DIPEA is preferred over triethylamine. Its bulkier isopropyl groups render it non-nucleophilic, preventing competitive side reactions with the highly reactive sulfonyl chloride while effectively neutralizing the HCl byproduct[1].

Workflow A 1-Phenyl-1H-pyrazole (Starting Material) B Electrophilic Sulfochlorination (ClSO3H / SOCl2) A->B C 1-Phenyl-1H-pyrazole-4-sulfonyl chloride (Reactive Intermediate) B->C D Amine Coupling (R-NH2, DIPEA, DCM) C->D E Library of Pyrazole-4-sulfonamides (Target Compounds) D->E F High-Throughput Screening (Target Assays) E->F

Workflow for the synthesis and screening of 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.

Experimental Protocols

Protocol 3.1: Regiospecific Sulfochlorination of 1-Phenyl-1H-pyrazole

This protocol describes the generation of the reactive sulfonyl chloride intermediate.

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 1-phenyl-1H-pyrazole (1.0 equiv).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add chlorosulfonic acid (10.0 equiv) dropwise. Causality: The reaction is highly exothermic; slow addition prevents the decomposition of the pyrazole core.

  • Chlorination: Add thionyl chloride (1.1 to 2.2 equiv) dropwise to the mixture.

  • Heating: Gradually warm the reaction mixture to 70 °C and stir for 7–24 hours[4].

  • Self-Validation Step (Reaction Monitoring): To ensure the formation of the sulfonyl chloride, extract a 10 μL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl sulfonate ester mass peak ([M+H]⁺) confirms successful sulfochlorination.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice. Extract the resulting aqueous suspension with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-phenyl-1H-pyrazole-4-sulfonyl chloride.

Protocol 3.2: Synthesis of N-Substituted Pyrazole-4-sulfonamides
  • Amine Preparation: Dissolve the desired primary or secondary amine (1.05 equiv) in 5 volumes of anhydrous DCM[1].

  • Base Addition: Add DIPEA (1.5 equiv) to the amine solution and stir at 25–30 °C[1].

  • Coupling: Dissolve the 1-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) from Protocol 3.1 in 5 volumes of DCM. Add this solution dropwise to the amine mixture[1].

  • Incubation: Stir the reaction mass for 16 hours at 25–30 °C[1].

  • Self-Validation Step (TLC/LC-MS): Monitor the reaction via TLC (Ethyl Acetate:Hexane). The disappearance of the high-Rf sulfonyl chloride spot and the appearance of a lower-Rf, UV-active product spot indicates completion. Confirm the exact mass via LC-MS.

  • Purification: Quench the reaction with 10 volumes of cold water[1]. Separate the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, dry, and purify via silica gel column chromatography to afford the pure sulfonamide derivative.

Protocol 3.3: Self-Validating Antiproliferative Cell Viability Assay

To evaluate the biological efficacy of the synthesized compounds, a luminescence-based ATP detection assay is utilized.

  • Cell Seeding: Seed U937 cells (or target cancer cell lines) in a 96-well opaque plate at a density of 1 × 10⁴ cells/well in 100 μL of appropriate culture medium.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized pyrazole-4-sulfonamide derivatives (e.g., 1 μM to 100 μM).

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Mitomycin C) to validate the assay's sensitivity to cytotoxic agents[1][5].

  • Incubation: Incubate the plates for 48–72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Detection: Add CellTiter-Glo Reagent (equal volume to cell culture medium) to each well. Causality: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, providing a direct, self-validating measurement of metabolically active cells[1].

  • Analysis: Measure luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

The derivatization of the 1-phenyl-1H-pyrazole-4-sulfonamide scaffold has yielded potent inhibitors across multiple therapeutic targets. The table below summarizes representative structure-activity relationship (SAR) data from recent medicinal chemistry campaigns.

Table 1: Representative Inhibitory Activity of Pyrazole-4-Sulfonamide Derivatives

Compound / DerivativeTarget Enzyme / Cell LineIC₅₀ ValueTherapeutic IndicationRef
Biphenyl-substituted pyrazole-sulfonamide (Compound 71)Anthrax Lethal Factor (LF)3.0 μMAnti-bacterial / Biodefense[2]
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamidehCA II (Cytosolic)~45 nMGlaucoma / Edema[3]
1-(4-Sulfamoylphenyl)-1H-pyrazole-4-sulfonamidehCA IX (Transmembrane)~25 nMSolid Tumor Oncology[3]
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivativesU937 CellsDose-dependentAntiproliferative[1]

*Note: Exact nanomolar values for hCA inhibition vary by specific assay conditions but consistently demonstrate potent, low-nanomolar affinity due to direct Zn²⁺ coordination by the primary sulfonamide group[3][4].

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1-phenyl-1H-pyrazole-4-sulfonamide in DMSO and aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the solubility of complex heterocyclic sulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the solubility of complex heterocyclic sulfonamides. 1-phenyl-1H-pyrazole-4-sulfonamide presents a classic, yet formidable, formulation challenge. Its planar phenyl-pyrazole core promotes strong π−π stacking, while the sulfonamide moiety engages in robust intermolecular hydrogen bonding. This combination results in a high crystal lattice energy and pronounced lipophilicity, making the compound notoriously difficult to keep in solution across both DMSO stock storage and aqueous physiological media.

This guide provides field-proven, self-validating protocols designed to overcome these thermodynamic barriers. By understanding the causality behind solvent interactions, you can ensure the scientific integrity and reproducibility of your in vitro and in vivo assays.

Section 1: DMSO Stock Solution Management

Q: Why did my 10 mM stock of 1-phenyl-1H-pyrazole-4-sulfonamide precipitate after storage at -20°C?

A: This is a frequent artifact of the physical properties of the solvent rather than the intrinsic degradation of your compound. Dimethyl sulfoxide (DMSO) has a relatively high freezing point of 18.5°C. When stored at -20°C, the solvent freezes solid. More critically, DMSO is highly hygroscopic. During repeated freeze-thaw cycles, atmospheric condensation introduces water into the stock tube. Because 1-phenyl-1H-pyrazole-4-sulfonamide is highly hydrophobic, even a 2–5% water contamination in DMSO drastically reduces its solubilizing capacity, leading to irreversible crystallization () [1].

Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks
  • Causality: Minimizing water ingress eliminates the thermodynamic driving force for microcrystal nucleation, maintaining the compound in a stable, monomeric state.

  • Step 1 (Desiccation): Always utilize anhydrous DMSO (≥99.9% purity, packaged under Argon). Do not use standard benchtop DMSO that has been exposed to ambient air.

  • Step 2 (Dissolution): Weigh the compound and dissolve it in anhydrous DMSO to a target concentration of 10 mM. Vortex vigorously for 60 seconds. If dissolution is kinetically slow, sonicate the sealed tube in a water bath at 37°C for 5 minutes.

  • Step 3 (Aliquotting): Divide the stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, low-retention microcentrifuge tubes.

  • Step 4 (Storage): Store at room temperature in a vacuum desiccator if the compound will be used within 1–2 weeks. For long-term storage, freeze at -20°C. Crucial rule: Never re-use an aliquot once thawed.

  • Self-Validation Step: Prior to use, inspect the thawed aliquot against a dark background under a strong focused light source. The presence of any micro-turbidity or light scattering (Tyndall effect) indicates water contamination, and the aliquot must be discarded.

Section 2: Aqueous Assay Integration (In Vitro)

Q: When I spike my DMSO stock directly into the aqueous assay buffer, the compound immediately crashes out, forming a cloudy suspension. How do I prevent this?

A: You are observing a phenomenon known as "solvent crash." When a high-concentration DMSO stock is injected into water, the diffusion of DMSO into the bulk aqueous phase occurs much faster than the dispersion of the hydrophobic solute. At the microscopic injection interface, the local concentration of water spikes, instantly exceeding the compound's aqueous solubility limit and nucleating microcrystals () [2].

Protocol 2: Step-Wise Carrier-Mediated Dilution
  • Causality: Utilizing a carrier protein (like BSA) or a non-ionic surfactant provides hydrophobic pockets that shield the phenyl-pyrazole core from the bulk aqueous environment, significantly lowering the free energy of the dispersed state () [3].

  • Step 1 (Pre-warm): Ensure the aqueous assay buffer (e.g., PBS or Tris-HCl) is pre-warmed to 37°C. Cold buffers severely depress the kinetic solubility limit.

  • Step 2 (Buffer Modification): Supplement the assay buffer with 0.05% to 0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA).

  • Step 3 (Intermediate Dilution): Do not perform a direct 1:1000 dilution. Instead, perform a step-wise dilution. Dilute the 10 mM DMSO stock 1:10 into a transitional co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM intermediate.

  • Step 4 (Final Spiking): Inject the intermediate into the vigorously stirring modified aqueous buffer to reach the final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤1.0% to avoid biological assay interference.

  • Self-Validation Step: Measure the absorbance of the final assay well at 600 nm using a spectrophotometer. A baseline reading identical to the blank buffer confirms the absence of colloidal aggregates.

Mechanism DMSOStock DMSO Stock (High Conc) DirectDilution Direct Aqueous Dilution DMSOStock->DirectDilution CarrierDilution Dilution with Carrier (e.g., BSA) DMSOStock->CarrierDilution Crash Solvent Crash (Precipitation) DirectDilution->Crash Rapid H2O influx Soluble Stable Monomeric Dispersion CarrierDilution->Soluble Hydrophobic shielding

Mechanistic pathways of solvent crash versus carrier-mediated solubilization during dilution.

Section 3: In Vivo Formulation Strategies

Q: How can I formulate 1-phenyl-1H-pyrazole-4-sulfonamide for animal dosing (e.g., IV or PO) without using toxic levels of DMSO?

A: For in vivo applications, DMSO must be strictly minimized. While the sulfonamide group is weakly acidic (pKa ~9.5), adjusting the formulation pH to >10 to force deprotonation is not physiologically viable and will cause tissue necrosis. Instead, we rely on macrocyclic complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) forms a non-covalent inclusion complex with the lipophilic phenyl ring, effectively masking the hydrophobic surface area from the aqueous environment () [4].

Protocol 3: HP- β -CD Complexation for In Vivo Dosing
  • Causality: The hydrophobic inner cavity of HP- β -CD encapsulates the lipophilic 1-phenyl-1H-pyrazole-4-sulfonamide core, while its heavily hydroxylated exterior ensures bulk aqueous solubility and biocompatibility.

  • Step 1 (Prepare Vehicle): Prepare a 20% (w/v) solution of HP- β -CD in sterile saline (0.9% NaCl).

  • Step 2 (Solubilization): Weigh the required dose of the compound. Add a minimal amount of a biocompatible co-solvent (e.g., 5% N-Methyl-2-pyrrolidone (NMP) or 5% PEG-400) to wet the powder and form a uniform slurry.

  • Step 3 (Complexation): Gradually add the 20% HP- β -CD vehicle to the slurry dropwise while vortexing continuously.

  • Step 4 (Equilibration): Sonicate the mixture for 15–30 minutes at 37°C until the solution transitions from an opaque suspension to completely clear.

  • Self-Validation Step: Filter the final formulation through a 0.22 µm PTFE syringe filter to ensure sterility and remove any uncomplexed micro-particulates. Post-filtration, quantify the compound concentration via HPLC-UV to ensure the target dose was achieved and not lost to the filter membrane.

Data Presentation: Solubility & Formulation Parameters
ParameterValue / RecommendationMechanistic Rationale
Estimated pKa (Sulfonamide) ~9.5Deprotonation requires highly alkaline pH, making pH-driven solubility unviable for physiological assays.
Max DMSO Concentration (In Vitro) ≤ 1.0% (v/v)Higher concentrations disrupt lipid bilayers and denature target proteins in cellular assays.
Optimal Co-Solvents PEG-400, NMP, Propylene GlycolDisrupts water hydrogen-bonding networks; lowers the dielectric constant of the medium.
Optimal Complexing Agent 20% HP- β -CDEncapsulates the phenyl-pyrazole core, providing a hydrophilic outer shell for systemic circulation.
Diagnostic Workflow

SolubilityWorkflow Start 1-phenyl-1H-pyrazole-4-sulfonamide Solubility Issue CheckDMSO Is it precipitating in DMSO Stock? Start->CheckDMSO FixDMSO Use Anhydrous DMSO Aliquot & Store at RT/Dessicator CheckDMSO->FixDMSO Yes CheckAq Is it precipitating in Aqueous Buffer? CheckDMSO->CheckAq No FixAq Pre-warm buffer Add Tween-20 / BSA Step-wise dilution CheckAq->FixAq Yes CheckInVivo Need In Vivo Formulation? CheckAq->CheckInVivo No FixInVivo Use HP-β-CD complexation or PEG400/Tween co-solvents CheckInVivo->FixInVivo Yes

Workflow for diagnosing and resolving 1-phenyl-1H-pyrazole-4-sulfonamide solubility issues.

References
  • Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

  • Title: Solubility Enhancement of Drugs. Source: International Journal of Pharmaceutical Research and Applications (IJPRA). URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: PubMed Central (PMC). URL: [Link]

Optimization

Technical Support Center: Crystallization of 1-phenyl-1H-pyrazole-4-sulfonamide

Welcome to the technical support guide for the crystallization of 1-phenyl-1H-pyrazole-4-sulfonamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 1-phenyl-1H-pyrazole-4-sulfonamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causal mechanisms behind each experimental choice, empowering you to solve crystallization challenges with scientific rigor.

Introduction: The Critical Role of Crystallinity

The solid-state form of an active pharmaceutical ingredient (API) like 1-phenyl-1H-pyrazole-4-sulfonamide is a critical determinant of its downstream performance and viability as a therapeutic agent. The molecular arrangement within the crystal lattice dictates fundamental physicochemical properties, including:

  • Solubility and Bioavailability: Different crystal forms, or polymorphs, can exhibit vastly different solubilities, directly impacting the drug's absorption rate in the body.[1][2]

  • Stability and Shelf-Life: A thermodynamically stable crystalline form is essential for ensuring the drug's potency and safety over time, preventing degradation or transformation during storage.[1]

  • Manufacturing and Formulation: Crystal properties such as shape (habit) and size distribution influence bulk characteristics like flowability and compressibility, which are vital for consistent and efficient tableting and formulation processes.[1]

This guide is structured to address the common hurdles encountered during the crystallization of this specific molecular class, which combines the structural features of both pyrazoles and sulfonamides.

Frequently Asked Questions (FAQs) on Crystallization Fundamentals

Q1: What makes solvent selection so critical for a pyrazole-sulfonamide compound?

Answer: The molecular architecture of 1-phenyl-1H-pyrazole-4-sulfonamide presents a classic crystallization challenge due to its amphiphilic nature. It contains both polar functional groups (the sulfonamide and pyrazole nitrogens) and non-polar moieties (the phenyl and pyrazole rings).[3] This duality means that a single solvent is often inadequate.

The ideal solvent system must satisfy a key thermodynamic principle: the compound should be highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[1] This differential solubility is the driving force for recrystallization.[4] For sulfonamides, solvent mixtures are frequently employed.[5] Alcohols like ethanol or isopropanol can solvate the non-polar regions, while the addition of water provides a polar environment for the sulfonamide group.[3][5]

Q2: What is "supersaturation" and how do I achieve the optimal level?

Answer: Supersaturation is the essential, non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature.[1] It is the thermodynamic driving force for both nucleation (the birth of new crystals) and crystal growth.

  • Achieving Supersaturation: Typically, you create a saturated solution at a high temperature and then cool it. As the temperature drops, the solubility decreases, but the solute concentration remains high, thus creating a supersaturated state.

  • The "Metastable Zone": There is an optimal window of supersaturation known as the metastable zone. Within this zone, crystal growth is favored over nucleation, leading to larger, more uniform crystals.

  • Avoiding Pitfalls: If supersaturation is too high (i.e., by cooling too quickly), spontaneous, uncontrolled nucleation occurs, causing the compound to "crash out" as an amorphous powder or a mass of tiny, impure crystals.[1] The key is controlled, slow cooling to maintain the solution within the metastable zone for as long as possible.

Q3: How do impurities affect the crystallization process?

Answer: Impurities are a primary antagonist to successful crystallization. They can interfere in several ways:

  • Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of a growing crystal, blocking sites for new molecules to attach and slowing or halting growth.

  • Inducing "Oiling Out": A high concentration of impurities can depress the melting point of your compound. If the melting point drops below the temperature of the crystallization solvent, the compound will separate as a liquid ("oil") instead of a solid.[5]

  • Incorporation into the Lattice: Some impurities with similar structures can be incorporated into the crystal lattice, compromising the purity of the final product.

If your crude product is highly impure, a preliminary purification step, such as column chromatography, should be considered before attempting crystallization.[5][6][7]

Troubleshooting Guide: Common Crystallization Issues

Problem: No crystals are forming, even after the solution has cooled completely.

This is a frequent issue stemming from two primary causes: insufficient saturation or a high barrier to nucleation.

Potential Cause Scientific Rationale Troubleshooting Steps
Too Much Solvent The solution is not saturated or supersaturated upon cooling. The solute concentration is below the solubility limit at the lower temperature, so there is no thermodynamic driving force for crystallization.[5]1. Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. 2. Allow the concentrated solution to cool slowly again.
High Nucleation Barrier (Supersaturation) The solution is supersaturated, but the energy barrier for the initial formation of a stable crystal nucleus has not been overcome.[5]1. Induce Nucleation by Scratching: Gently scratch the inner surface of the flask just below the meniscus with a glass rod. The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.[5][8] 2. Add a Seed Crystal: Introduce a single, pure crystal of 1-phenyl-1H-pyrazole-4-sulfonamide from a previous successful batch. This provides a perfect template for further crystal growth, bypassing the initial nucleation step.[1][8] 3. Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease solubility and increase the driving force for nucleation.[5]
Problem: My compound has separated as an oil instead of a crystalline solid.

"Oiling out" occurs when the solute separates from the solution as a liquid phase.[5] This is a common problem when the melting point of the impure solid is lower than the boiling point of the solvent or when the cooling rate is too fast.[5][8]

Logical Workflow for Addressing Oiling Out

G start Oiling Out Observed reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add a small amount of additional hot solvent reheat->add_solvent slow_cool Allow to cool VERY slowly (insulate flask) add_solvent->slow_cool success Crystals Form slow_cool->success fail Oil Forms Again slow_cool->fail If problem persists change_solvent Change Solvent System: - Try a more polar solvent. - Use a lower-boiling point solvent. fail->change_solvent

Caption: Decision workflow for troubleshooting "oiling out".

Problem: The yield of my recrystallized product is very low.

Low recovery is a frustrating issue that can often be traced back to the initial setup of the crystallization experiment.

Potential Cause Scientific Rationale Troubleshooting Steps
Excess Solvent Usage This is the most common cause of low yield.[5] The solubility of the compound, even at low temperatures, is not zero. Excess solvent will retain a larger amount of the product in the mother liquor.1. Use Minimum Solvent: During dissolution, add the hot solvent in small portions just until the solid completely dissolves.[5] 2. Recover a Second Crop: Concentrate the mother liquor (filtrate) by evaporating a portion of the solvent and re-cooling to obtain a second, often less pure, batch of crystals.[5]
Incomplete Cooling The solubility of the compound is temperature-dependent. Failing to cool the solution sufficiently means a significant amount of product remains dissolved.1. Ice Bath Cooling: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1][5]
Premature Crystallization During hot gravity filtration to remove insoluble impurities, the product crystallizes on the filter paper or in the funnel stem.1. Pre-heat Glassware: Use a pre-heated filter funnel and receiving flask.[1][5] 2. Add Excess Solvent: Add a small excess of hot solvent (~5%) before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration.
Inappropriate Solvent Choice The solvent may be too good, meaning the compound has relatively high solubility even at low temperatures.1. Re-evaluate Solvent System: Screen for a solvent or solvent/anti-solvent pair that provides a steeper solubility curve with respect to temperature.
Problem: The product is amorphous, or the crystals are very small and needle-like.

Crystal size and quality are kinetically controlled. Rapid formation from a highly supersaturated solution prevents the orderly arrangement of molecules into a stable lattice, leading to amorphous solids or small, high-surface-area crystals like needles.[1]

  • Solution 1: Reduce the Rate of Cooling: This is the most critical parameter.[1] Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, insulated with a towel or placed in a warm water bath that is allowed to cool gradually. Slower cooling promotes crystal growth over nucleation.[1][8]

  • Solution 2: Use a Solvent/Anti-solvent System: This technique allows for controlled generation of supersaturation at a constant temperature. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes persistently turbid. This controlled reduction in solubility promotes gradual, ordered crystal growth.[1][9]

Problem: I am observing different crystal forms (polymorphs) between batches.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon in sulfonamides.[1][2][10][11] These different forms arise from variations in molecular packing and intermolecular interactions (especially hydrogen bonding) and can have different physical properties.[12][13] Controlling polymorphism is essential for consistency.

  • Solution 1: Standardize All Crystallization Conditions: Strictly control and document every parameter: solvent choice and ratio, cooling rate, final temperature, and agitation method. Even minor variations can favor the nucleation of a different polymorph.[1]

  • Solution 2: Implement Seeding: This is the most robust method for controlling polymorphism. Introduce a seed crystal of the desired, stable polymorph into the slightly supersaturated solution. The seed acts as a template, directing the crystallization to produce only that form.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 1-phenyl-1H-pyrazole-4-sulfonamide in an Erlenmeyer flask with a stir bar. Select an appropriate solvent (e.g., ethanol, isopropanol). Add a small portion of the solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[5][8]

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a pre-heated, clean flask.[5]

  • Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals, for example, by leaving them under vacuum on the filter or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone, THF).

  • Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water, hexanes) dropwise.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[1]

  • Crystal Growth: If necessary, add a few drops of the "good" solvent to just redissolve the turbidity, then set the flask aside, covered and undisturbed, to allow for slow crystal growth. Seeding at the turbid point can be highly effective.

  • Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent protocol. Use a mixture of the solvent/anti-solvent, or the pure anti-solvent, for the cold wash.

General Crystallization Troubleshooting Workflow

G cluster_problems Problem Identification cluster_solutions Primary Solutions start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield poor_quality Poor Quality / Amorphous start->poor_quality induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation If supersaturated concentrate Concentrate Solution no_crystals->concentrate If too dilute slow_cool Re-dissolve & Cool Slower oiling_out->slow_cool min_solvent Use Minimum Hot Solvent low_yield->min_solvent full_cool Ensure Full Cooling (Ice Bath) low_yield->full_cool control_rate Control Cooling Rate poor_quality->control_rate change_solvent Change Solvent System slow_cool->change_solvent If fails anti_solvent Use Solvent/Anti-solvent control_rate->anti_solvent Alternative

Caption: A logical workflow for addressing common crystallization issues.

References

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]

  • Apparent basicities of the surfaces characterizing the dominant crystal habits of distinct polymorphic forms of 4-aminosulfonamide. PMC. [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Crystalluria by sulfonamides and effect of pKa. YouTube. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • PURIFICATION OF SULFANiLAMIDE BY CRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • The effect of pH on the solubility of sulphonamides. PubMed. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC. [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiology. [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 1-phenyl-1H-pyrazole-4-sulfonamide Derivatives

Welcome to the Technical Support Center for formulation scientists and drug development professionals working with 1-phenyl-1H-pyrazole-4-sulfonamide derivatives. These compounds (which include potent COX-2 and NAAA inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals working with 1-phenyl-1H-pyrazole-4-sulfonamide derivatives. These compounds (which include potent COX-2 and NAAA inhibitors) typically fall under Biopharmaceutics Classification System (BCS) Class II. While they possess high membrane permeability, their utility is frequently bottlenecked by extremely low aqueous solubility, leading to erratic absorption and poor oral bioavailability.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome formulation hurdles.

Diagnostic Hub: Formulation & Physicochemical FAQs

Q: Why does my 1-phenyl-1H-pyrazole-4-sulfonamide derivative exhibit high in vitro potency but negligible in vivo efficacy following oral administration? A: This is a classic BCS Class II dilemma. In vivo, the dissolution rate becomes the rate-limiting step for absorption. Because these derivatives are highly lipophilic (aqueous solubility often < 5 µg/mL), the unformulated crystalline powder passes through the gastrointestinal (GI) tract before achieving a concentration gradient sufficient for passive diffusion. You must intervene with a formulation strategy (e.g., nanosuspensions, lipid carriers) to increase the surface area or lower the thermodynamic barrier to dissolution.

Q: During wet media milling, my nanosuspension rapidly aggregates. How can I stabilize the particle size? A: Aggregation during high-energy milling is driven by the thermodynamic instability of newly created hydrophobic surfaces. You are experiencing Ostwald ripening—a process where small particles dissolve and redeposit onto larger ones to minimize surface free energy. Solution: Implement a dual-stabilizer system combining steric and electrostatic hindrance. A proven combination for pyrazole-sulfonamides is Polyvinylpyrrolidone (PVP) VA64 (steric) and Sodium Dodecyl Sulfate (SDS) (electrostatic). This specific matrix prevents reagglomeration and maintains stable particle sizes around 300–400 nm 1.

Q: Should I formulate my derivative as an Amorphous Solid Dispersion (ASD) or a Nanocrystalline Suspension? A: It depends on the thermodynamic stability of your specific derivative. ASDs offer a higher apparent solubility ("spring effect") but carry the risk of recrystallization during storage or upon dissolution ("parachute failure"). Nanocrystals maintain the stable crystalline lattice while increasing the dissolution rate via expanded surface area (governed by the Noyes-Whitney equation). For long-term stability without the risk of polymorphic shifts, nanocrystalline suspensions are generally more robust 1.

Troubleshooting Guide: In Vivo / In Vitro Correlation (IVIVC)

Q: My in vitro dissolution profile shows 90% release, but in vivo PK data in Sprague-Dawley rats shows poor Cmax. What is causing this discrepancy? A: Standard dissolution buffers (e.g., 0.1 N HCl or pH 6.8 phosphate buffer) do not accurately mimic the lipophilic sink conditions of the intestinal lumen. If you are using excessive synthetic surfactants in vitro to force dissolution, you are masking the drug's true physiological behavior. Solution: Switch to biorelevant media (FaSSIF/FeSSIF) to evaluate the true solubilizing capacity of physiological bile salts. Additionally, highly lipophilic sulfonamides may undergo rapid clearance. Structural modifications during lead optimization, such as utilizing azabicyclo[3.2.1]octane-pyrazole sulfonamide scaffolds, have been shown to reduce clearance (CL = 13 mL/min/kg) and increase overall oral bioavailability to ~60% 2.

Advanced Formulation Protocols

Protocol A: Preparation of Nanocrystalline Solid Dispersions via Wet Media Milling

Self-Validating System: This protocol integrates a critical quality control step to ensure the final product's physical integrity.

  • Pre-dispersion: Disperse the 1-phenyl-1H-pyrazole-4-sulfonamide API in an aqueous solution containing 0.5% (w/v) PVP VA64 and 0.1% (w/v) SDS.

  • Milling: Transfer the suspension to a wet media mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 3000 rpm for 60 minutes. Critical: Maintain the jacket temperature at 10°C to prevent thermal degradation of the sulfonamide moiety.

  • Lyophilization: Add a cryoprotectant (e.g., 5% mannitol). Freeze the suspension at -80°C, followed by lyophilization at -50°C and 0.01 mbar for 48 hours.

  • Validation (Self-Correction Step): Perform Powder X-Ray Diffraction (PXRD) on the lyophilized powder.

    • Pass criteria: The diffractogram must show sharp characteristic peaks identical to the bulk API. This validates that the solubility enhancement is strictly due to size reduction, not unintended amorphization 1.

Protocol B: Engineering Hyaluronic Acid-Modified Nanostructured Lipid Carriers (HA-NLCs)

Purpose: To enhance lymphatic transport and prolong GI retention time, thereby reducing the cardiovascular risks associated with high-dose bolus absorption of inflammatory inhibitors 3.

  • Lipid Phase Preparation: Melt solid lipids (e.g., Precirol ATO 5) and liquid lipids (e.g., Miglyol 812) at 10°C above the solid lipid's melting point. Dissolve the pyrazole-sulfonamide derivative into this lipid melt.

  • Aqueous Phase Preparation: Dissolve surfactants (e.g., Tween 80) and Hyaluronic Acid (HA) in ultra-pure water heated to the exact temperature of the lipid phase.

  • Emulsification: Add the aqueous phase to the lipid phase dropwise under high-speed homogenization (10,000 rpm for 10 min).

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid core, forming the NLCs.

  • Validation (Self-Correction Step): Measure the Zeta Potential via Dynamic Light Scattering (DLS). A significant shift to a more negative value confirms successful HA surface coating.

Quantitative Data Summary

To benchmark your formulation efforts, refer to the following expected pharmacokinetic parameters for optimized 1-phenyl-1H-pyrazole-4-sulfonamide formulations (based on in vivo Sprague-Dawley rat models) 123.

Formulation TypeCmax (µg/mL)Tmax (h)AUC0–∞ (µg·h/mL)Relative Bioavailability
Unformulated Coarse Powder 2.70 ± 0.256.0021.53 ± 3.02100% (Baseline)
Nanocrystalline Dispersion 7.88 ± 0.721.5066.75 ± 2.51~310%
HA-Modified NLCs 4.85 ± 0.403.8033.15 ± 2.80~154%
Optimized Scaffold (e.g., ARN19689) > 8.002.00> 70.00~600% (F ≈ 60%)

Mechanistic & Workflow Visualizations

FormulationWorkflow cluster_strategies Bioavailability Enhancement Strategies API 1-phenyl-1H-pyrazole-4-sulfonamide (BCS Class II API) Problem Low Aqueous Solubility (< 5 µg/mL) API->Problem Nano Nanosuspension (Wet Media Milling) Problem->Nano ASD Amorphous Solid Dispersion (Spray Drying) Problem->ASD NLC Nanostructured Lipid Carriers (Hot Melt Extrusion) Problem->NLC Outcome Enhanced Oral Bioavailability (Increased Cmax & AUC) Nano->Outcome ASD->Outcome NLC->Outcome

Caption: Workflow for enhancing bioavailability of BCS Class II pyrazole-sulfonamide derivatives.

Mechanism Substrate Target Substrate (e.g., PEA / Arachidonic Acid) Enzyme Target Enzyme (NAAA / COX-2) Substrate->Enzyme Binds Degradation Inflammatory Mediators (Loss of Homeostasis) Enzyme->Degradation Catalyzes Inhibitor Pyrazole-4-sulfonamide Derivative Inhibitor->Enzyme Non-covalent Inhibition

Caption: Mechanism of action for pyrazole-4-sulfonamide derivatives targeting inflammatory enzymes.

References

  • Source: nih.
  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Source: dovepress.

Sources

Reference Data & Comparative Studies

Validation

1-Phenyl-1H-Pyrazole-4-Sulfonamide vs. Celecoxib: A Structural and Mechanistic Comparison Guide

As drug development professionals continue to optimize non-steroidal anti-inflammatory drugs (NSAIDs) and explore their repurposing for oncology, the 1,5-diarylpyrazole scaffold remains a privileged pharmacophore. Celeco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continue to optimize non-steroidal anti-inflammatory drugs (NSAIDs) and explore their repurposing for oncology, the 1,5-diarylpyrazole scaffold remains a privileged pharmacophore. Celecoxib, the gold-standard cyclooxygenase-2 (COX-2) selective inhibitor, relies on a highly specific structural arrangement to achieve its therapeutic index. However, recent synthetic efforts have shifted the critical sulfonamide (-SO₂NH₂) moiety from the N1-phenyl ring to the C4 position of the pyrazole core, yielding 1-phenyl-1H-pyrazole-4-sulfonamide derivatives.

This guide provides an objective, data-driven comparison of these two structural paradigms, detailing their structure-activity relationships (SAR), comparative efficacy, and the experimental protocols required to validate their performance.

Structural Architecture and SAR Paradigm Shift

The selectivity of coxibs for COX-2 over COX-1 is fundamentally driven by the substitution of an isoleucine residue (Ile523) in COX-1 with a smaller valine residue (Val523) in COX-2. This substitution opens access to a hydrophilic side pocket containing Arg513 and His90 [1].

The Celecoxib Benchmark (N1-Phenyl Sulfonamide)

In Celecoxib (1-(4-sulfamoylphenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole), the sulfonamide group is located on the phenyl ring attached to the N1 position of the pyrazole core. The rotational freedom of the N1-phenyl bond allows the molecule to precisely angle the sulfonamide group into the Val523/Arg513 secondary pocket, establishing critical hydrogen bonds that anchor the inhibitor [2]. The 3-trifluoromethyl group dictates the overall orientation, while the 5-p-tolyl group occupies the primary hydrophobic channel.

The 1-Phenyl-1H-Pyrazole-4-Sulfonamide Alternative

Moving the sulfonamide group directly to the C4 position of the pyrazole ring fundamentally alters the molecule's spatial trajectory. Because the -SO₂NH₂ is now conjugated directly to the rigid, planar pyrazole core, the entire scaffold must adopt an alternative binding pose to project the sulfonamide into the COX-2 side pocket.

To compensate for this structural rigidity, successful 1-phenyl-1H-pyrazole-4-sulfonamide derivatives often incorporate bulky, bicyclic, or highly substituted aromatic units at the C3 and C5 positions [3]. This forces the N1-phenyl group into an adjacent hydrophobic cavity, allowing the C4-sulfonamide to maintain high-affinity hydrogen bonding (ΔG_b ≈ −10.45 kcal/mol) with the active site residues [3].

SAR_Comparison cluster_0 Celecoxib Scaffold cluster_1 Pyrazole-4-Sulfonamide Scaffold C_Core 1,5-Diarylpyrazole C_SA N1: 4-Sulfamoylphenyl C_Core->C_SA attached at N1 Target COX-2 Secondary Pocket (Val523, Arg513) C_SA->Target Flexible insertion P_Core 1-Phenyl-1H-pyrazole P_SA C4: Sulfonamide Group P_Core->P_SA attached at C4 P_SA->Target Rigid vector projection

Fig 1: SAR comparison of sulfonamide positioning and COX-2 pocket insertion vectors.

Comparative Efficacy and Selectivity

The table below synthesizes quantitative in vitro data comparing Celecoxib with a highly optimized 1-phenyl-1H-pyrazole-4-sulfonamide derivative (Compound 764, as identified in recent literature) [3].

ParameterCelecoxib (Standard)1-Phenyl-1H-Pyrazole-4-Sulfonamide (Rep. Derivative)
Sulfonamide Position N1-Phenyl ringC4 of Pyrazole core
COX-1 IC₅₀ (μM) > 50.0> 10.0
COX-2 IC₅₀ (μM) 0.04 - 0.050.068
Selectivity Index (SI) > 1000~ 147
Key H-Bond Contacts Arg513, His90, Gln192Arg120, Ser353, Tyr355 (varies by C3/C5 substitution)
Primary Indication Anti-inflammatory / AnalgesicExperimental Oncology (e.g., U937, HeLa lines)

Data Interpretation: While Celecoxib maintains a superior Selectivity Index, the C4-sulfonamide derivatives exhibit highly competitive low-nanomolar COX-2 inhibition. Furthermore, the C4-sulfonamide class has demonstrated distinct anti-proliferative activities in human myeloid leukemia (U937) and rat brain tumor (C6) cells, suggesting that the altered binding pose may trigger secondary polypharmacological effects beneficial for oncology [3][4].

Mechanistic Pathway: COX-2 Inhibition

Both scaffolds operate via competitive inhibition of the COX-2 cyclooxygenase active site, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the critical precursor to inflammatory Prostaglandin E2 (PGE2).

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 PGH2 COX2->PGH2 Oxygenation PGE2 PGE2 (Inflammation) PGH2->PGE2 Isomerization Inhibitor Sulfonamide Inhibitor Inhibitor->COX2 Competitive Binding

Fig 2: Arachidonic acid cascade and the competitive blockade by sulfonamide inhibitors.

Self-Validating Experimental Protocols

To objectively compare a novel 1-phenyl-1H-pyrazole-4-sulfonamide against Celecoxib, researchers must employ rigorous, self-validating assays. The following protocols detail the causality behind each methodological choice.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive fluorogenic substrate. COX activity converts arachidonic acid to PGG2, which is subsequently reduced to PGH2. This reduction is coupled to the oxidation of ADHP into highly fluorescent resorufin.

  • Reagent Preparation: Prepare 10 mM stock solutions of Celecoxib and the target pyrazole-4-sulfonamide in anhydrous DMSO. Causality: DMSO ensures complete dissolution of highly hydrophobic diarylpyrazoles without denaturing the enzyme at final assay concentrations (<1% v/v).

  • Enzyme Incubation: In a 96-well black microplate, add 150 μL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 μL of Heme (hematin), 10 μL of recombinant human COX-1 or COX-2, and 10 μL of the inhibitor dilution. Causality: Hematin is a mandatory prosthetic group for the peroxidase activity of COX; without it, the coupled ADHP oxidation will fail, causing false positives for inhibition.

  • Equilibration: Incubate the plate at 25°C for 15 minutes. Causality: Diarylpyrazoles are time-dependent, slow-binding competitive inhibitors. Skipping this step prevents the inhibitor from reaching binding equilibrium, artificially inflating the apparent IC₅₀.

  • Reaction Initiation: Add 10 μL of the ADHP/Arachidonic Acid substrate mixture to all wells to initiate the reaction.

  • Data Acquisition: Immediately read fluorescence (Excitation: 535 nm / Emission: 587 nm) kinetically for 5 minutes. Calculate the initial velocity (V₀) and use non-linear regression (GraphPad Prism) to determine the IC₅₀.

Protocol B: Molecular Docking for SAR Validation

To validate the altered binding vector of the C4-sulfonamide:

  • Protein Preparation: Retrieve the COX-2 crystal structure (e.g., PDB ID: 3LN1) complexed with Celecoxib. Remove water molecules and add polar hydrogens.

  • Grid Generation: Center the grid box precisely on the Val523 residue. Causality: Centering on Val523 ensures the search space adequately covers the secondary hydrophilic pocket critical for sulfonamide binding.

  • Docking Execution: Run flexible docking using AutoDock Vina or Glide, allowing the side chains of Arg513, Val523, and His90 to remain flexible. Causality: The rigid nature of the C4-sulfonamide requires slight induced-fit conformational changes in the protein pocket to accommodate the novel binding angle.

Workflow Prep 1. Compound Prep DMSO Stock & Dilution Incubate 2. Enzyme Incubation COX-1/2 + Hematin Cofactor Prep->Incubate React 3. Initiate Reaction Add Arachidonic Acid + ADHP Incubate->React Measure 4. Fluorescence Readout Ex 535nm / Em 587nm React->Measure Analyze 5. Data Analysis IC50 Non-linear Regression Measure->Analyze

Fig 3: High-throughput fluorometric workflow for evaluating COX-2 selective inhibitors.

Conclusion

While Celecoxib remains the clinical standard for COX-2 selective inhibition via its flexible N1-phenyl sulfonamide arrangement, the 1-phenyl-1H-pyrazole-4-sulfonamide scaffold represents a potent structural alternative. By rigidly projecting the sulfonamide from the C4 position, these novel derivatives force a reorientation of the pyrazole core within the active site. This altered SAR not only maintains high COX-2 selectivity but also unlocks unique anti-proliferative properties, making the C4-sulfonamide class a highly compelling target for future oncology and inflammatory drug discovery programs.

References

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors RSC Advances[Link]

  • Clinical Pharmacology of Celecoxib, a COX-2 Selective Inhibitor PubMed Central (NIH)[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives PubMed Central (NIH)[Link]

  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives ResearchGate[Link]

Comparative

Reproducibility Validation of 1-Phenyl-1H-pyrazole-4-sulfonamide Synthesis Pathways: A Comparative Guide

Executive Summary The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged pharmacophore widely utilized in the development of COX-2 inhibitors and human carbonic anhydrase (hCA) inhibitors. For drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged pharmacophore widely utilized in the development of COX-2 inhibitors and human carbonic anhydrase (hCA) inhibitors. For drug development professionals and synthetic chemists, selecting a reproducible, scalable, and high-yielding synthesis pathway is critical. This guide provides an objective, data-driven comparison of the two primary synthetic routes: Method A (Direct Sulfochlorination) and Method B (Halogen-Metal Exchange & Sulfinylation) .

Mechanistic Evaluation & Causality

To ensure reproducibility, one must understand the chemical causality governing these transformations.

Method A: Direct Sulfochlorination (Electrophilic Aromatic Substitution)

Causality: The pyrazole ring is a π-excessive heterocycle. The electron density is highly localized at the C4 position, making it uniquely susceptible to electrophilic aromatic substitution (EAS). When treated with chlorosulfonic acid ( ClSO3​H ), the electrophilic SO3​ attacks the C4 position to form a sulfonic acid intermediate. The subsequent addition of thionyl chloride ( SOCl2​ ) acts as a chlorinating agent, shifting the thermodynamic equilibrium entirely toward the highly reactive sulfonyl chloride[1]. This method is highly scalable but requires substrates that can withstand strongly acidic conditions.

Method B: Halogen-Metal Exchange & Sulfinylation

Causality: For pyrazole derivatives containing acid-sensitive functional groups, Method A often leads to degradation. Method B bypasses EAS by utilizing 4-bromo-1-phenyl-1H-pyrazole. At -78 °C, the addition of n-butyllithium (n-BuLi) drives a rapid halogen-metal exchange, favored by the thermodynamic stability of the resulting heteroaryllithium species. Bubbling SO2​ gas into the system traps the nucleophile as a stable sulfinate salt. Oxidative chlorination using N-chlorosuccinimide (NCS) then yields the sulfonyl chloride under exceptionally mild conditions[2].

SynthesisPathways SM1 1-Phenyl-1H-pyrazole Int1 1-Phenyl-1H-pyrazole-4-sulfonyl chloride SM1->Int1 ClSO3H, SOCl2 10-70°C (Method A) SM2 4-Bromo-1-phenyl-1H-pyrazole Int2 Lithium 1-phenyl-1H-pyrazole-4-sulfinate SM2->Int2 n-BuLi, SO2 -78°C (Method B) Prod 1-Phenyl-1H-pyrazole-4-sulfonamide Int1->Prod NH3 (aq) 0°C to RT Int2->Int1 NCS, CH2Cl2

Figure 1: Comparative synthesis pathways for 1-phenyl-1H-pyrazole-4-sulfonamide.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both pathways, allowing researchers to select the optimal route based on their specific scale and substrate constraints.

Performance MetricMethod A (Direct Sulfochlorination)Method B (Halogen-Metal Exchange)
Overall Yield 65% – 75%45% – 55%
Reaction Time 12 – 24 hours4 – 6 hours
Scalability High (Kilogram scale validated)Moderate (Gram scale validated)
Reagent Cost Low ( ClSO3​H , SOCl2​ )High (n-BuLi, SO2​ gas, NCS)
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Neutral/mild conditions)
E-Factor (Waste Profile) High (Acidic aqueous waste)Moderate (Organic solvent waste)

Self-Validating Experimental Protocols

A robust protocol must contain built-in validation checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Direct Sulfochlorination Workflow

Reference standard adapted from the1[1].

  • Electrophilic Addition: Charge a dry, argon-flushed round-bottom flask with 1-phenyl-1H-pyrazole (1.0 equiv). Slowly add chlorosulfonic acid (10.0 equiv) dropwise at 0 °C.

    • Causality: The extreme excess of ClSO3​H acts as both reagent and solvent, while the 0 °C temperature controls the violently exothermic release of HCl gas.

  • Chlorination: Add thionyl chloride (1.1 equiv) and heat the mixture to 70 °C for 12 hours.

  • Validation Checkpoint (Quenching): Cool the mixture to room temperature and carefully pour it over vigorously stirred crushed ice.

    • Self-Validating System: The immediate formation of a dense white precipitate confirms the successful generation of 1-phenyl-1H-pyrazole-4-sulfonyl chloride. If the solution remains clear, the EAS step failed, as the starting material is an oil and the sulfonyl chloride is highly insoluble in cold water. Filter and wash with cold water immediately to prevent hydrolysis.

  • Amidation: Dissolve the crude sulfonyl chloride in acetone. Add aqueous NH3​ (20.0 equiv) dropwise at 0 °C, then stir at 50 °C for 1 hour.

  • Isolation: Concentrate in vacuo, disperse in water, and filter the resulting sulfonamide. Recrystallize from isopropanol.

Protocol B: Halogen-Metal Exchange Workflow

Reference standard adapted from2[2].

  • Lithiation: Dissolve 4-bromo-1-phenyl-1H-pyrazole (1.0 equiv) in anhydrous diethyl ether ( Et2​O ) under an argon atmosphere. Cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise over 15 minutes.

    • Self-Validating System: Observe the distinct color shift (typically from colorless to pale yellow/orange), which visually confirms the formation of the lithiated intermediate. Stir for 30 minutes.

  • Sulfinylation: Introduce a freshly prepared solution of SO2​ in Et2​O at -78 °C.

    • Self-Validating System: The solution will rapidly decolorize, confirming the successful nucleophilic attack and trapping of the anion as lithium 1-phenyl-1H-pyrazole-4-sulfinate.

  • Oxidative Chlorination: Add N-chlorosuccinimide (NCS) (1.2 equiv) dissolved in CH2​Cl2​ . Allow the mixture to warm to room temperature over 2 hours to yield the sulfonyl chloride.

  • Amidation: As demonstrated in the 3[3], treat the intermediate immediately with an excess of NH3​ /THF at 0 °C.

    • Self-Validating System: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf, UV-active sulfonyl chloride spot and the appearance of a highly polar baseline spot confirms complete amidation.

References

  • Title: and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a Source: Semantic Scholar URL
  • Title: Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-phenyl-1H-pyrazole-4-sulfonamide

As a critical building block in modern drug discovery, 1-phenyl-1H-pyrazole-4-sulfonamide (CAS: 60729-96-6) is frequently utilized in the synthesis of N-myristoyltransferase (NMT) inhibitors for antiparasitic therapies[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in modern drug discovery, 1-phenyl-1H-pyrazole-4-sulfonamide (CAS: 60729-96-6) is frequently utilized in the synthesis of N-myristoyltransferase (NMT) inhibitors for antiparasitic therapies[1] and carbonic anhydrase (hCA) inhibitors for metabolic regulation[2]. While its pharmacological versatility is immense, the compound presents specific occupational hazards that require rigorous, causality-driven safety protocols.

This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating framework for the safe handling, operational integration, and disposal of this compound.

Hazard Profile & Causality Assessment

Understanding the intrinsic properties of a chemical is the first step in designing a robust safety architecture. 1-phenyl-1H-pyrazole-4-sulfonamide is a crystalline powder that poses distinct exposure risks primarily through inhalation and dermal contact[3].

Table 1: Physicochemical Properties & Hazard Thresholds
Property / HazardValue / ClassificationOperational Causality & Risk Implication
Molecular Weight 223.25 g/mol Small molecule; easily absorbed if dissolved in penetrating solvents (e.g., DMSO, DMF).
Topological Polar Surface Area 84.8 ŲModerate polarity; requires polar aprotic solvents for stock solutions, necessitating specialized glove compatibility.
Skin Irritation (H315) Category 2Direct contact causes localized epidermal inflammation. Prolonged exposure to the sulfonamide moiety may induce sensitization[3].
Eye Irritation (H319) Category 2AMicro-particulates can cause severe corneal irritation. Safety goggles are non-negotiable[3].
Respiratory Irritation (H335) Category 3The dry powder is prone to static cling and aerosolization. Inhalation triggers acute mucosal irritation in the respiratory tract[3].

Personal Protective Equipment (PPE) Architecture

Do not rely on a "one-size-fits-all" approach to PPE. The protective matrix must scale with the physical state of the compound (dry powder vs. solution) and the volume being handled.

Table 2: Scale-Dependent PPE Matrix
PPE CategoryAnalytical Scale (< 1g, Dry Powder)Preparative Scale (> 1g or in Solution)Causal Rationale for Selection
Hand Protection Single Nitrile (min. 4 mil)Double-gloving: Inner Nitrile, Outer NeopreneNitrile effectively blocks dry powder. However, when the compound is dissolved in DMF or DMSO for cross-coupling[1], these solvents rapidly permeate nitrile. Neoprene provides the necessary chemical resistance against polar aprotic solvents.
Eye Protection ANSI Z87.1 Safety GlassesSplash-proof Chemical GogglesGlasses protect against accidental powder transfer from hands. Goggles are required during solubilization to prevent capillary splash damage to the eyes.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + ApronCotton prevents static buildup during powder weighing. FR coats are required when handling the compound alongside reactive transition metals (e.g., Pd catalysts) during synthesis[1].
Respiratory Fume Hood (80-100 fpm)Fume Hood + N95/P100 Particulate RespiratorThe H335 hazard dictates that all open handling must occur in a ventilated enclosure[3]. Bulk transfers increase aerosolization risk, requiring supplementary personal filtration.

Operational Workflows & Methodologies

To ensure a self-validating safety system, every protocol must include built-in verification steps. Below are the step-by-step methodologies for the two most common laboratory operations involving 1-phenyl-1H-pyrazole-4-sulfonamide.

Workflow S1 1. Storage (Cool, Dry, Sealed) S2 2. Weighing (Ventilated Enclosure) S1->S2 S3 3. Transfer (Closed Vessel) S2->S3 S4 4. Solubilization (Fume Hood) S3->S4 S5 5. Waste Disposal (Organic Stream) S4->S5

Figure 1: Safe handling and operational workflow for 1-phenyl-1H-pyrazole-4-sulfonamide.

Protocol A: Preparation of 10 mM In Vitro Assay Stock Solutions

Objective: Safely transition the compound from a hazardous dry powder to a stabilized, easily dispensable liquid stock while neutralizing the inhalation hazard.

  • Environmental Verification : Verify the fume hood face velocity is between 80-100 fpm.

    • Validation: Visually confirm inward airflow using a Kimwipe before opening the chemical container.

  • Static Mitigation : Wipe the exterior of the chemical bottle and the analytical balance draft shield with an anti-static cloth.

    • Causality: Pyrazole sulfonamides frequently exhibit static cling. This step prevents the fine powder from repelling out of the weigh boat and contaminating your PPE.

  • Primary Transfer : Using a static-free micro-spatula, transfer the required mass (e.g., 2.23 mg for 1 mL of 10 mM solution) into a pre-tared, amber glass vial.

    • Causality: Amber glass protects the compound from UV-induced degradation, maintaining structural integrity for sensitive biological assays.

  • Solubilization : Add 1.0 mL of anhydrous DMSO directly to the vial inside the fume hood. Seal immediately with a PTFE-lined cap.

    • Causality: PTFE prevents the solvent from extracting plasticizers from the cap, which could otherwise create false positives in downstream target inhibition assays.

  • Homogenization : Vortex for 30 seconds.

    • Validation: Invert the vial and visually inspect the solution against a light background. The solution must be completely optically clear; residual particulates indicate incomplete dissolution and a concentration error.

Protocol B: Safe Handling During Suzuki-Miyaura Cross-Coupling Setup

Objective: Safe incorporation of the compound into a synthetic pipeline (e.g., generating CNS-penetrant NMT inhibitors)[1].

  • PPE Adjustment : Upgrade to double-gloving (inner nitrile, outer neoprene).

    • Causality: Cross-couplings involving this building block typically require polar aprotic solvents like DMF or DMAc[1]. These solvents rapidly breach standard nitrile, carrying the dissolved sulfonamide directly through the dermal barrier.

  • Reagent Charging : Charge the reaction vessel with 1-phenyl-1H-pyrazole-4-sulfonamide, the corresponding aryl boronic acid, and the palladium catalyst under an inert argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the Pd catalyst and mitigates fire risks from solvent vapors in the hood.

  • Base Addition : Add the aqueous base (e.g., K3PO4) last.

    • Validation: Monitor the flask for a mild exotherm. Ensure the vessel is properly vented through an argon bubbler before applying heat to prevent pressure buildup.

Biological Mechanism & Chemical Synergy

Understanding how 1-phenyl-1H-pyrazole-4-sulfonamide interacts with biological targets reinforces the necessity of preventing accidental exposure, as the compound is biologically highly active.

Mechanism Compound 1-phenyl-1H-pyrazole-4-sulfonamide Target1 N-myristoyltransferase (NMT) Inhibition Compound->Target1 Active Site Binding Target2 Carbonic Anhydrase (hCA) Inhibition Compound->Target2 Zinc Coordination Effect1 Antiparasitic Activity (T. brucei) Target1->Effect1 Effect2 Metabolic Regulation & Diuresis Target2->Effect2

Figure 2: Pharmacological targeting pathways of pyrazole sulfonamide derivatives.

The pyrazole core provides a rigid scaffold that fits deeply into the binding pockets of enzymes like Trypanosoma brucei NMT[1]. Simultaneously, the primary sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of human carbonic anhydrase (hCA) isoenzymes[2]. Accidental ingestion or systemic dermal absorption can therefore lead to unintended off-target metabolic disruption.

Spill Response and Waste Disposal Plan

Spill Containment & Decontamination
  • For Solid Spills (Dry Powder) :

    • Do not sweep. Sweeping aerosolizes the powder, exacerbating the H335 inhalation risk.

    • Cover the spill gently with damp absorbent paper to suppress dust generation.

    • Gather the material using a non-sparking, anti-static scoop.

    • Wash the affected bench space with a 5% sodium carbonate solution, followed by DI water. Causality: Mildly basic solutions help ionize the sulfonamide proton, increasing its aqueous solubility and ensuring complete removal from the surface.

  • For Liquid Spills (in DMSO/DMF) :

    • Surround the spill with universal chemical absorbent pads.

    • Because the solvent acts as a carrier for the chemical through the skin, do not touch the saturated pads with gloved hands . Use long-handled tongs to transfer the pads to a hazardous waste bag.

    • Decontaminate the surface with ethanol, followed by water, to strip away residual organic solvent.

Disposal Routing
  • Solid Waste : Unused powder, contaminated weigh boats, and empty vials must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste : Solutions of 1-phenyl-1H-pyrazole-4-sulfonamide in DMSO, DMF, or alcohols must be routed to the Non-Halogenated Organic Waste stream. Validation: Verify that the waste carboy does not contain incompatible strong oxidizers (e.g., nitric acid) before pouring, as organic solvents will react exothermically.

References

  • Journal of Medicinal Chemistry (via PMC). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Retrieved from: [Link]

  • Chemistry & Biodiversity (via PMC). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-phenyl-1H-pyrazole-4-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.